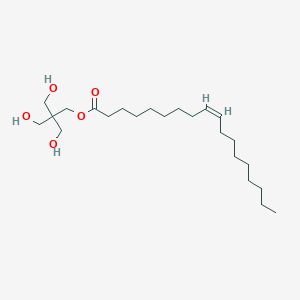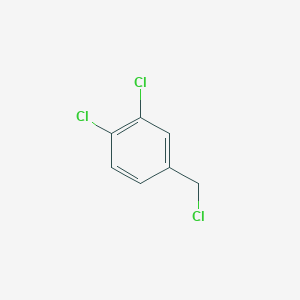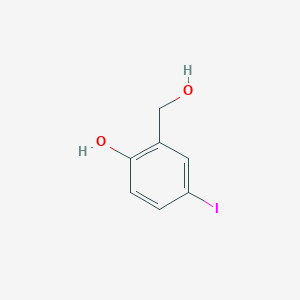![molecular formula C18H17N3O5 B086466 ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate CAS No. 14003-17-9](/img/structure/B86466.png)
ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate, also known as ECE, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. ECE is a member of the indole family of compounds, which are known for their diverse biological activities.
作用机制
The mechanism of action of ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate is not yet fully understood. However, it is believed that ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate may exert its anti-cancer effects by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate may inhibit the growth and proliferation of cancer cells by interfering with their DNA synthesis.
Biochemical and Physiological Effects:
ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate has been found to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate has been shown to have antioxidant effects, which could potentially be useful in the prevention of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One advantage of using ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate in lab experiments is that it is relatively easy to synthesize. Additionally, ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate has been shown to have low toxicity, which makes it a safer alternative to other compounds that may be more toxic. However, one limitation of using ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate in lab experiments is that its mechanism of action is not yet fully understood, which makes it difficult to determine its efficacy in certain applications.
未来方向
There are several future directions for research on ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate. One area of interest is in the development of new drugs for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate and its potential applications in other fields such as biochemistry and pharmacology. Finally, more studies are needed to determine the safety and toxicity of ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate in humans, which could pave the way for its use in clinical trials.
合成方法
The synthesis of ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate involves several steps, including the condensation of ethyl cyanoacetate with 3-acetylindole, followed by the addition of cyanoethyl ethyl ether and sodium ethoxide. The resulting product is then subjected to acid hydrolysis to yield ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate.
科学研究应用
Ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate has been the subject of numerous scientific studies due to its potential applications in various fields. One area of research is in the development of new drugs for the treatment of cancer. ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate has been shown to have anti-cancer properties, specifically against breast cancer cells. Additionally, ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate has been found to have anti-inflammatory effects, which could potentially be useful in the treatment of inflammatory diseases such as arthritis.
属性
CAS 编号 |
14003-17-9 |
|---|---|
产品名称 |
ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate |
分子式 |
C18H17N3O5 |
分子量 |
355.3 g/mol |
IUPAC 名称 |
ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate |
InChI |
InChI=1S/C18H17N3O5/c1-3-25-15(22)12(9-19)18(13(10-20)16(23)26-4-2)11-7-5-6-8-14(11)21-17(18)24/h5-8,12-13H,3-4H2,1-2H3,(H,21,24) |
InChI 键 |
XIXQWNIRYBMCLK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C#N)C1(C2=CC=CC=C2NC1=O)C(C#N)C(=O)OCC |
规范 SMILES |
CCOC(=O)C(C#N)C1(C2=CC=CC=C2NC1=O)C(C#N)C(=O)OCC |
其他 CAS 编号 |
14003-17-9 |
同义词 |
ethyl 2-cyano-2-[3-(cyano-ethoxycarbonyl-methyl)-2-oxo-1H-indol-3-yl]a cetate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1,4-Dithiaspiro[4.5]decane](/img/structure/B86391.png)




![1-Oxa-4-thiaspiro[4.5]decane](/img/structure/B86402.png)
![15,30-Dibromo-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(30),3,6,8,10,13,15,18,21,23,25,28-dodecaene-5,12,20,27-tetrone](/img/structure/B86406.png)

